molecular formula C11H14O2 B1271400 3-Butoxybenzaldehyde CAS No. 30609-20-2

3-Butoxybenzaldehyde

Cat. No. B1271400
CAS RN: 30609-20-2
M. Wt: 178.23 g/mol
InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
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Description

3-Butoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents. While the provided abstracts do not directly discuss 3-butoxybenzaldehyde, they do provide insights into the synthesis, molecular structure, and chemical properties of related benzaldehyde derivatives. These compounds are often used as intermediates in the synthesis of biologically relevant molecules, pharmaceuticals, and for the preparation of various organic compounds through chemical reactions such as coupling and Schiff base formation .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from a non-aromatic precursor, involving cyclization and aromatization processes . Similarly, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% . These methods demonstrate the versatility and complexity of synthetic routes available for benzaldehyde derivatives.

Molecular Structure Analysis

The molecular structure and stability of benzaldehyde derivatives can be studied using various spectroscopic techniques and quantum chemical computations. For instance, 3,5-di-tert-butyl-2-hydroxybenzaldehyde was optimized using density functional theory and analyzed for donor-acceptor interactions through NBO analysis . The crystal structure of Schiff base compounds derived from 3,4-dimethoxybenzaldehyde was determined by X-ray diffraction, revealing coplanar imino groups and benzene rings .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. Palladium-catalyzed coupling reactions have been used to synthesize dihydroxyalkenylbenzaldehydes, which are precursors for lipoxin analogues . Schiff bases derived from benzaldehydes are synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, the reactivity of thioaldehyde derivatives has been explored, showing that they can undergo intramolecular cyclization and react with radicals and organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, UV-Visible, and NMR, provide insights into the vibrational modes and electronic structure of these compounds . Molecular docking studies have shown that certain benzaldehyde derivatives exhibit good binding affinity toward influenza viral proteins, suggesting potential antiviral activity . The crystal structures of these compounds reveal information about their geometric configuration and intermolecular interactions .

Scientific Research Applications

Liquid Crystalline and Optical Properties

3-Butoxybenzaldehyde has been used in synthesizing asymmetric azomethine-azobenzene intermediates, exhibiting mesomorphic behavior indicative of liquid crystalline properties. These intermediates showed textures of smectic A and nematic phases, suggesting applications in advanced material science, particularly in the development of liquid crystal displays and optical devices (Iftime et al., 2019).

Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-Butoxybenzaldehyde have been studied for their potential in quantifying antioxidants in environmental samples. For instance, the analysis of butylated hydroxytoluene (BHT) degradation products in water sources used 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a reference compound (Fries & Püttmann, 2002).

Biochemistry and Pharmacology

3-Butoxybenzaldehyde derivatives have been investigated in biochemistry and pharmacology. Redox-active Ag(I) complexes using derivatives of 3-Butoxybenzaldehyde have shown antibacterial activity and the capability to reduce cytochrome c, suggesting their potential use in the development of new antibacterial agents and in biochemical research (Loginova et al., 2015).

Fluorescent pH Sensor Development

3-Butoxybenzaldehyde derivatives have been employed in creating fluorescent pH sensors. These sensors demonstrated a significant increase in fluorescence intensity within a specific pH range, indicating potential applications in biological and environmental monitoring (Saha et al., 2011).

Quantum Chemical Studies

The molecule has been subjected to various quantum chemical studies to understand its molecular structure, spectroscopic properties, and potential bioactivity. Such research is pivotal for the development of novel therapeutic agents, particularly in antiviral applications (Mary & James, 2020).

Catalysis and Organic Synthesis

In the realm of organic synthesis, 3-Butoxybenzaldehyde has been used in the synthesis of substituted benzaldehydes through palladium-catalyzed reactions, showcasing its utility in the synthesis of complex organic compounds (Dubost et al., 2011).

Antioxidant Studies

Research has been conducted on the antioxidant activity of 3-Butoxybenzaldehyde derivatives, indicating potential use in medicinal and food industries due to their ability to scavenge free radicals (Wang Zonghua, 2012).

properties

IUPAC Name

3-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESCIRFCEGIMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373770
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxybenzaldehyde

CAS RN

30609-20-2
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30609-20-2
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Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 1-Bromobutane (3.17 mL, 29.5 mmol) was added to this suspension and stirred for 19 hours at room temperature. This mixture was partitioned into ethyl acetate and water. This organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.23 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (61 g) was added over 40 minutes to a suspension of sodium hydride (13.0 g) in dimethylformamide (700 cm3), the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath. After stirring for 35 minutes, 1-bromobutane (73 g) was added dropwise over one hour and the mixture was then stirred at room temperature for 2.5 hours followed by heating at 85° C. for a further 2.5 hours. The resulting mixture was poured into ice water (1000 cm3) and was allowed to stand overnight before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3). The combined organic layers were washed with 1M sodium hydroxide solution containing sodium chloride, dried over sodium sulphate, treated with activated charcoal, filtered and then evaporated down to give a golden brown mobile oil (79.7 g).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JHL Ngai, LM Leung, SK So, HKH Lee - Organic Electronics, 2016 - Elsevier
… a pale yellow oily liquid of 3-butoxybenzaldehyde (5a) (13.9 g, … described to synthesize 3-butoxybenzaldehyde (5a) except … g (0.0224 mol) of 3-butoxybenzaldehyde (5a) was dissolved …
Number of citations: 14 www.sciencedirect.com
AAM Habib - Journal of pharmaceutical sciences, 1980 - Elsevier
… The strong reactions given by 3-butoxybenzaldehyde, piperonal, veratraldehyde, eugenol, and acetyleugenol in contrast to the negative reactions given by benzaldehyde, 3-…
Number of citations: 29 www.sciencedirect.com
JHL Ngai - 2016 - scholars.hkbu.edu.hk
… The solvent was then removed by rotary evaporation, and dried in vacuo to obtain a pale yellow oily liquid of 3-butoxybenzaldehyde (11a). (13.9g, 95%). δH (Acetone-d6) 0.97 (3 H, t, J …
Number of citations: 2 scholars.hkbu.edu.hk
M Thierry, A Majira, B Pégot, L Cezard… - …, 2018 - Wiley Online Library
… When [BMIM]Br was used, 4-hydroxy-3-butoxybenzaldehyde was also identified as an abundant reaction product. Migration of the butyl group from the IL to the demethylated …
LJ Lindgren, F Zhang, M Andersson… - Chemistry of …, 2009 - ACS Publications
In this study we report the synthesis, characterization, and photovoltaic properties of a series of six conjugated polymers based on donor−acceptor−donor (DAD) structure. The polymers …
Number of citations: 140 pubs.acs.org
AM Thierry, M Thierry, A Majira, B Pégot, L Cézard… - …, 2017 - researchgate.net
… When using [BMIM][Br], 4-hydroxy-3-butoxybenzaldehyde was also identified as an abundant reaction product. Migration of the butyl group from the IL to the demethylated intermediates …
Number of citations: 1 www.researchgate.net
H Diehl, IOWA STATE UNIV AMES - 1943 - apps.dtic.mil
During the period covered by this report, several hundred grams of di2-hydroxy-3-n-butoxybenzal ethylenedibnine cobalt Co-Ox SS, a material possessing the highest rate of …
Number of citations: 3 apps.dtic.mil
SA Choudhary, D Patra, A Sinha, S Mazumder… - European Journal of …, 2023 - Elsevier
… , modifications in vanillin structure at 3′O–CH3 and 4′OH groups to develop vanillin analogs 3-butoxy-4-methoybenzaldehyde (VNL-1) and 4-(allyloxy)-3-butoxybenzaldehyde (VNL-9…
Number of citations: 1 www.sciencedirect.com
HK Lui, W Gao, KC Cheung, WB Jin, N Sun… - European Journal of …, 2019 - Elsevier
The rapid emergence of methicillin-resistant Staphylococcus aureus (MRSA) strains has undermined the therapeutic efficacy of existing β-lactam antibiotics (BLAs), prompting an urgent …
Number of citations: 29 www.sciencedirect.com
HK Lui - 1990 - theses.lib.polyu.edu.hk
Since their discovery in the 20th century, antibiotics have been prescribed for patients with bacterial infections. The first commercially available antibiotic was penicillin, which was …
Number of citations: 3 theses.lib.polyu.edu.hk

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